molecular formula C12H10BrNO2S2 B14806809 (5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B14806809
M. Wt: 344.3 g/mol
InChI Key: MDYCAIXXSWVPDV-POHAHGRESA-N
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Description

(5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and antiviral activities. This compound may exhibit similar properties, making it a candidate for further biological evaluation.

Medicine

In medicinal chemistry, compounds like this compound are investigated for their potential therapeutic effects. They may act as enzyme inhibitors, receptor modulators, or have other pharmacological activities.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and biological activity make them versatile for various applications.

Mechanism of Action

The mechanism of action of (5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone core can interact with active sites of enzymes, potentially inhibiting their activity. The bromine and hydroxyl groups may also play a role in binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(2-Hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: Similar structure but lacks the bromine atom.

    (5E)-5-(5-Chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: Similar structure with a chlorine atom instead of bromine.

    (5E)-5-(5-Bromo-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: Similar structure with a methoxy group instead of a hydroxyl group.

Uniqueness

The presence of the bromine atom and the hydroxyl group in (5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one makes it unique compared to its analogs. These functional groups can significantly influence its reactivity and biological activity, making it a compound of interest for further study.

Properties

Molecular Formula

C12H10BrNO2S2

Molecular Weight

344.3 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H10BrNO2S2/c1-2-14-11(16)10(18-12(14)17)6-7-5-8(13)3-4-9(7)15/h3-6,15H,2H2,1H3/b10-6-

InChI Key

MDYCAIXXSWVPDV-POHAHGRESA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)O)SC1=S

Origin of Product

United States

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